1,7-Diphenyl-4-hepten-3-one is a compound classified under the category of diarylheptanoids, which are characterized by their unique structure involving a heptane chain with phenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the context of neuroprotection and antioxidant properties. It is primarily sourced from plants such as Alpinia officinarum, where it is found among other bioactive compounds.
1,7-Diphenyl-4-hepten-3-one can be isolated from various plant species, notably from the ginger family. Its classification as a diarylheptanoid highlights its structural features, which typically include a heptane backbone flanked by aromatic rings. This compound is recognized for its significant role in traditional medicine and has been studied for its therapeutic potentials.
The synthesis of 1,7-Diphenyl-4-hepten-3-one is commonly achieved through aldol condensation reactions. A typical synthetic route involves the reaction of phenylacetone with benzaldehyde under basic conditions. The reaction requires careful control of temperature and pH to optimize yield and purity.
In industrial settings, this synthesis is scaled up using reactors that allow for precise control over reaction conditions, ensuring high efficiency and product quality. The use of catalysts may also be employed to enhance reaction rates and selectivity.
1,7-Diphenyl-4-hepten-3-one undergoes various chemical transformations:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral medium |
Reduction | Sodium borohydride | Methanol or ethanol |
Substitution | Halogens (chlorine, bromine) | Presence of a catalyst |
The mechanism of action for 1,7-Diphenyl-4-hepten-3-one primarily involves its interaction with cellular pathways. Notably, it activates the Nrf2 pathway, which plays a critical role in regulating antioxidant responses within cells. By binding to Keap1, a negative regulator of Nrf2, this compound facilitates the release and subsequent translocation of Nrf2 into the nucleus. Here, Nrf2 activates genes responsible for encoding antioxidant enzymes, effectively reducing oxidative stress within neuronal cells.
The localization of 1,7-Diphenyl-4-hepten-3-one within cellular compartments (cytoplasm and nucleus) is crucial for its biological activity, allowing it to interact with key regulatory proteins involved in oxidative stress responses.
1,7-Diphenyl-4-hepten-3-one is typically presented as a yellowish oil or solid at room temperature. Its solubility in organic solvents such as ethanol and dichloromethane allows for easy extraction from plant sources.
The compound exhibits notable stability under standard laboratory conditions but may undergo degradation when exposed to strong oxidizing agents or extreme pH levels. Its reactivity profile includes susceptibility to oxidation and reduction reactions as described previously.
1,7-Diphenyl-4-hepten-3-one has been investigated for various scientific applications:
1,7-Diphenyl-4-hepten-3-one is a bioactive diarylheptanoid with the molecular formula C₁₉H₂₀O (molecular weight: 264.36 g/mol) [1] [2]. It is primarily isolated from the rhizomes of Alpinia officinarum (lesser galangal), a plant used traditionally in East Asian medicine [2] . This compound exemplifies the chemical diversity of plant secondary metabolites, serving as a natural defense agent against herbivores and pests. Its discovery has spurred research into plant-derived insect control agents and anti-inflammatory therapeutics, highlighting its role as a structural template for synthetic analogs in agrochemical and pharmaceutical development [6].
Diarylheptanoids are a class of natural products characterized by two aromatic rings linked by a seven-carbon aliphatic chain with varying functional groups. 1,7-Diphenyl-4-hepten-3-one belongs to the linear unsaturated ketone subgroup, featuring:
O=C(/C=C/CCC1=CC=CC=C1)CCC2=CC=CC=C2
) reflect this unsaturated backbone [2] [4]. The ChEBI ontology (CHEBI:181206) classifies it under the diarylheptanoid category, emphasizing its biosynthetic origin from phenylpropanoid pathways [4]. The compound was first isolated in the late 20th century during phytochemical investigations of Alpinia officinarum:
Table 1: Key Identification Data for 1,7-Diphenyl-4-hepten-3-one
Property | Value | Source |
---|---|---|
CAS Registry Number | 79559-59-4 | [2] |
Molecular Formula | C₁₉H₂₀O | [1] [2] |
Molecular Weight | 264.36 g/mol | [1] |
Appearance | Light yellow to brown oil | [2] |
Natural Source | Alpinia officinarum rhizomes | [2] [6] |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1